

Independent Verification of Reported NMR Spectra of Eichlerianic Acid: A Comparative Guide

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Compound of Interest		
Compound Name:	Eichlerianic acid	
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This guide provides a comparative analysis of the reported Nuclear Magnetic Resonance (NMR) spectra of **Eichlerianic acid**, a tetranortriterpenoid natural product. Due to the limited availability of independent experimental data for **Eichlerianic acid**, this guide presents a comparison with the well-characterized, structurally similar 3,4-seco-triterpene, Canaric acid. This comparison serves as a valuable reference for the structural verification and characterization of **Eichlerianic acid** and related compounds.

Data Presentation: Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for **Eichlerianic acid** as originally reported and for Canaric acid, a structurally related analogue. This side-by-side comparison highlights the key spectral features and expected chemical shifts for this class of molecules.

Table 1: ¹H NMR Data (δ, ppm) Comparison



Position	Eichlerianic Acid (Reported)	Canaric Acid (Independent Verification)[1]
1α	~1.60 (m)	1.60 (m)
1β	~1.40 (m)	1.40 (m)
2-CH ₂	~2.30 (m)	2.32 (m)
5	~2.50 (t, J = 5.5 Hz)	2.51 (t, J=5.5 Hz)
23-CH₃	~1.05 (s)	1.04 (s)
24-CH₃	~0.85 (s)	0.84 (s)
25-CH₃	~0.95 (s)	0.96 (s)
26-CH₃	~1.15 (s)	1.14 (s)
27-CH ₃	~0.90 (s)	0.92 (s)
28-CH₃	~1.25 (s)	1.24 (s)
29a	~4.70 (br s)	4.72 (br s)
29b	~4.60 (br s)	4.60 (br s)
30-CH₃	~1.70 (s)	1.68 (s)

Table 2: ^{13}C NMR Data (δ , ppm) Comparison



Position	Eichlerianic Acid (Reported)	Canaric Acid (Independent Verification)[1]
1	~34.0	34.1
2	~30.0	30.2
3	~180.0	179.9
4	~45.0	45.1
5	~50.0	50.3
20	~150.0	150.8
21	~30.0	29.8
22	~40.0	39.8
23	~21.0	21.2
24	~16.0	16.1
25	~16.5	16.4
26	~17.0	16.8
27	~15.0	14.8
28	~28.0	28.2
29	~110.0	109.5
30	~19.0	19.3

Experimental Protocols

The following provides a generalized experimental protocol for the acquisition of NMR data for triterpenoids like **Eichlerianic acid**, based on standard laboratory practices.

1. Sample Preparation:



- Approximately 5-10 mg of the purified isolated compound (e.g., Eichlerianic acid) is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅).
- Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

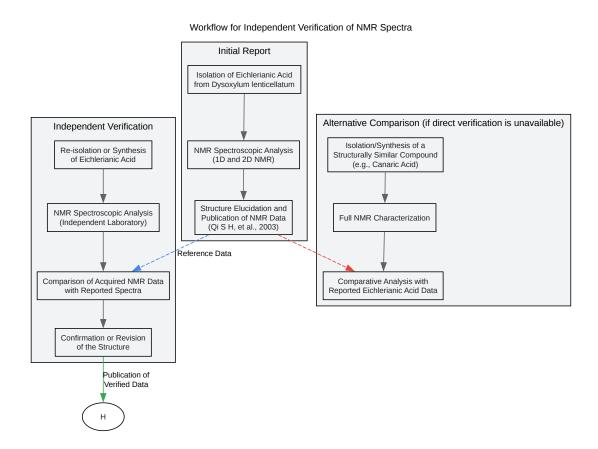
2. NMR Data Acquisition:

- ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: Standard parameters include a 30-degree pulse width, a spectral width of 10-15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- 13C NMR: A proton-decoupled pulse sequence is used with a spectral width of 200-250 ppm.
- 2D NMR: To aid in structural elucidation and confirm assignments, various 2D NMR experiments are typically performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds).
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

Mandatory Visualization

The following diagram illustrates a typical workflow for the independent verification of a natural product's NMR spectra.





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Caption: Workflow for the independent verification of NMR spectra.



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References

- 1. scielo.br [scielo.br]
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